N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide
Description
N-(3-Chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring dual aromatic substituents: a 3-chlorophenyl group and a 4-fluorobenzoyl moiety. The compound’s structure combines halogenated aryl groups with a piperidine-carboxamide core, a scaffold frequently explored in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-5-4-6-17(13-15)23(19(25)22-11-2-1-3-12-22)18(24)14-7-9-16(21)10-8-14/h4-10,13H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWGVEQIOZFGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C19H18ClFN2O2
- Molecular Weight : 360.81 g/mol
- Purity : Typically around 95% .
The compound features a piperidine core substituted with both a chlorophenyl and a fluorobenzoyl group, which are critical for its biological activity. The unique combination of these functional groups may enhance its binding affinity to various biological targets.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the 4-Chlorophenyl Group : Reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
- Introduction of the 3-Fluorobenzoyl Group : Acylation with 3-fluorobenzoyl chloride under suitable conditions, often using a Lewis acid catalyst .
This compound has shown potential as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a crucial role in cellular necrosis and inflammation pathways. By inhibiting RIP1, this compound may reduce cell death and inflammation, suggesting therapeutic applications in neurodegenerative diseases and inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively bind to RIP1, inhibiting its activity. This interaction is essential for understanding how the compound alters cellular responses to stress and inflammation. Further research may focus on its binding affinity compared to other kinase inhibitors, providing insights into its mechanism of action .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)methyl-piperidine-4-carboxamide | Similar piperidine core; lacks sulfonamide | Potentially similar kinase inhibition |
| N-(3-chlorophenyl)-N'-methylpiperazine | Contains piperazine instead of piperidine | Antidepressant properties |
| N-[2-(4-fluorobenzoyl)]pyrrolidine | Pyrrolidine ring; fluorobenzoyl substituent | Anticancer activity |
This comparison highlights the unique structural features of this compound, particularly its combination of chlorophenyl and fluorobenzoyl groups, which may enhance selectivity and efficacy as a therapeutic agent .
Anti-Angiogenic Activity
Recent studies have explored the anti-angiogenic properties of piperidine derivatives, including those structurally related to this compound. These compounds demonstrated significant inhibition of blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. The presence of electron-donating and withdrawing groups on the phenyl ring influenced their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .
Enzyme Inhibition Studies
Research has indicated that derivatives related to this compound exhibit strong inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. These findings suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-carboxamide derivatives are a versatile class of compounds with applications in kinase inhibition, receptor agonism/antagonism, and antimicrobial activity. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The 4-fluorobenzoyl group in the target compound may improve metabolic stability compared to non-halogenated analogs (e.g., acetyl in ). Fluorine’s electronegativity enhances dipole interactions in binding pockets.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for analogs in (83% yield via isocyanate coupling) . Fluorinated benzoyl groups may require careful handling due to reactivity.
Pharmacokinetic Considerations :
- Halogenated derivatives (e.g., ) generally exhibit higher logP values, suggesting improved membrane permeability but possible trade-offs in solubility.
Structural Flexibility :
- Ureido or heteroaromatic substituents (e.g., ) introduce hydrogen-bonding motifs, which could enhance selectivity for specific targets like TAAR1 or Akt kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-N-(4-fluorobenzoyl)piperidine-1-carboxamide, and how can reaction purity be optimized?
- Methodological Answer : Synthesis typically involves condensation of 3-chloroaniline derivatives with activated piperidine intermediates. For example, coupling 2-(3-chlorophenyl)ethan-1-amine with acyl chlorides under Schotten-Baumann conditions yields carboxamide derivatives . Purity optimization includes column chromatography (silica gel, gradient elution) and recrystallization from ethanol or chloroform. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>98%) .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural confirmation. Single-crystal diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles . Complementary characterization includes and NMR (CDCl₃ or DMSO-d₆) to verify proton environments and carbonyl/aromatic signals, alongside high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-lite) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity. For receptor binding, competitive radioligand displacement assays (e.g., -CP55940 for cannabinoid receptors) with membrane preparations from transfected HEK293 cells can determine IC₅₀ values. Dose-response curves (1 nM–100 µM) and triplicate replicates ensure statistical robustness .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Methodological Answer : Systematically modify substituents on the phenyl and piperidine rings. For example:
- Replace 4-fluorobenzoyl with 2-methoxyphenyl to assess electronic effects.
- Introduce methyl groups on the piperidine ring to probe steric tolerance.
Binding affinity data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) paired with comparative molecular field analysis (CoMFA) identifies critical pharmacophores .
Q. What strategies resolve contradictions in binding data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration). Validate findings using orthogonal methods:
- Cross-validate radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs).
- Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility under varying conditions .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer : Use Schrödinger’s Glide for molecular docking against the Protein Data Bank (PDB) to identify off-target binding (e.g., hERG channel for cardiotoxicity). Pharmacophore screening (Phase software) against databases like ChEMBL highlights structural alerts. ADMET predictors (e.g., QikProp) estimate permeability (Caco-2) and cytochrome P450 inhibition .
Q. What experimental approaches validate in vivo pharmacokinetic (PK) profiles?
- Methodological Answer : Administer the compound orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5–24 h post-dose and quantify via LC-MS/MS (LOQ = 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Microsomal stability assays (human liver microsomes) predict hepatic clearance .
Data Contradiction Analysis
Q. How to address discrepancies between crystallographic data and computational docking poses?
- Methodological Answer : Crystallography may capture a low-energy conformation, while docking predicts multiple binding modes. Refine docking results with induced-fit docking (IFD) to account for receptor flexibility. Validate with mutagenesis studies (e.g., K3.28A mutation in CB1 receptor) to confirm critical residues .
Q. What statistical methods are appropriate for interpreting conflicting biological activity data?
- Methodological Answer : Apply hierarchical clustering (e.g., Ward’s method) to group similar assay outcomes. Use Bland-Altman plots to assess inter-assay variability. Bayesian meta-analysis integrates prior data (e.g., PubChem BioAssay) to resolve outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
